molecular formula C8H9ClN2O2S2 B14893109 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide

5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B14893109
M. Wt: 264.8 g/mol
InChI Key: FIGIVEFBLFSRLL-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further substituted with a methyl group and a 2-cyanoethyl moiety. Sulfonamides are well-known for their versatility, with roles ranging from enzyme inhibition to antimicrobial activity .

Properties

Molecular Formula

C8H9ClN2O2S2

Molecular Weight

264.8 g/mol

IUPAC Name

5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C8H9ClN2O2S2/c1-11(6-2-5-10)15(12,13)8-4-3-7(9)14-8/h3-4H,2,6H2,1H3

InChI Key

FIGIVEFBLFSRLL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The cyanoethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Based Sulfonamides

5-Chloro-2-thienylsulfonamide (): This compound shares the thiophene-sulfonamide backbone but lacks the 2-cyanoethyl and methyl substituents. Instead, it retains a primary sulfonamide group (-SO₂NH₂). The absence of the cyanoethyl group simplifies its reactivity, making it a precursor for radical reactions with trichloroethylene to form polyhaloethylamides .

Key Differences:

  • Reactivity: The 2-cyanoethyl group in the target compound may introduce steric hindrance and sensitivity to basic conditions, as seen in phosphoramidite chemistry (e.g., instability under mild bases) .
  • Applications: While 5-chloro-2-thienylsulfonamide is used in synthetic chemistry, the target compound’s substituents could enhance bioactivity or stability in biological systems.

Fluorinated Sulfonamides ()

Compound 28: 5-Chloro-N-(4-cyano-2,5-dimethylcyclohexa-1,5-diene-1-sulfonyl)-7-(trifluoromethyl)imidazo-pyridine-2-carboxamide Compound 29: 5-Chloro-N-(5-chloro-3,4-dimethylthiophene-2-sulfonyl)-7-(trifluoromethyl)imidazo-pyridine-2-carboxamide

Key Comparisons:

  • Structural Features: Both compounds incorporate trifluoromethyl and chloro substituents, enhancing lipophilicity and resistance to metabolic degradation. Compound 29 shares a thiophene-sulfonamide core with the target compound but adds a trifluoromethyl-imidazo-pyridine moiety.
  • Applications: These fluorinated derivatives exhibit nematicidal activity in agriculture, whereas the target compound’s cyanoethyl group may confer distinct interactions with biological targets .

Cyanoethyl-Containing Compounds ()

2-Cyanoethyl Phosphoramidites: Used in RNA synthesis, these compounds highlight the reactivity of the 2-cyanoethyl group, which is prone to cleavage under basic conditions. This sensitivity necessitates mildly acidic conditions during synthesis, as seen in phosphoramidite chemistry .

Implications for the Target Compound:

  • The 2-cyanoethyl group in 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide may similarly influence its stability during synthesis or in biological environments.

Bioactive Sulfonamide Derivatives ()

Compound 30: 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide
This derivative demonstrated 57.15% PD-L1 inhibition in ELISA assays, attributed to its salicylamide scaffold and halogenated aryl groups.

Key Differences:

  • Substituents: The cyanoethyl group may modulate solubility or metabolic stability compared to the phenethyl and fluorophenyl groups in Compound 30 .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications/Activities Reference
5-Chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide Thiophene sulfonamide Cl, N-(2-cyanoethyl)-N-methyl Potential agrochemical/pharma
5-Chloro-2-thienylsulfonamide Thiophene sulfonamide Cl, -SO₂NH₂ Synthetic intermediate
Compound 28 (Fluorinated) Imidazo-pyridine sulfonamide Cl, CF₃, cyano group Nematicidal activity
Compound 30 (Salicylamide) Salicylamide sulfonamide Cl, 3-fluorophenyl, phenethyl PD-L1 inhibition (57.15%)

Research Findings and Implications

  • Agrochemical Potential: Fluorinated sulfonamides () demonstrate the importance of halogen and cyano substituents in nematicidal activity, suggesting the target compound could be optimized for similar uses.
  • Pharmaceutical Relevance: The PD-L1 inhibition of Compound 30 () underscores the role of sulfonamides in immunotherapy, though scaffold differences may necessitate further optimization for the thiophene-based target.

Biological Activity

5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group, a cyanoethyl group, and a sulfonamide moiety. The presence of these functional groups contributes to its biological properties, particularly its interaction with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of sulfonamide derivatives, including 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide.

  • Mechanism of Action : Sulfonamides generally inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition leads to the cessation of bacterial growth.
  • In vitro Studies : Research has demonstrated that compounds similar to 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, a related study found that certain sulfonamide derivatives showed inhibition zones ranging from 21 mm to 30 mm against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaInhibition Zone (mm)MIC (μg/mL)
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamideE. coli26.0 ± 0.562.5
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamideS. aureus30.3 ± 0.5250
Related CompoundKlebsiella pneumoniae27.3 ± 1.5Not specified

Anticancer Activity

The anticancer properties of sulfonamide derivatives have also been explored.

  • Cell Line Studies : A study demonstrated that certain sulfonamide compounds possess significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of the sulfonamide group was critical for enhancing cytotoxicity .
  • Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Compounds with similar structures have shown promising results in inhibiting CDK2A, leading to reduced proliferation in cancer cells .
CompoundCell Line TestedIC50 (μM)
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamideMCF-7Not specified
Related CompoundHT-29Not specified

Case Studies

  • Antimicrobial Evaluation : A series of experiments conducted on various sulfonamide derivatives highlighted their effectiveness against resistant bacterial strains, underscoring the need for new antimicrobial agents in light of rising resistance .
  • Cytotoxic Screening : In a comparative study with standard chemotherapeutic agents, certain thiophene-based sulfonamides exhibited superior cytotoxicity against cancer cell lines compared to traditional drugs like 5-fluorouracil (5-FU) .

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